REACTION_CXSMILES
|
CO[CH:3]1[CH:7]=[CH:6][CH:5](OC)[O:4]1.[CH2:10]([O:12][C:13](=[O:20])[CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH3:11].O>[Cl-].[Zn+2].[Cl-].C(O)(=O)C>[CH2:10]([O:12][C:13](=[O:20])[CH:14]([C:5]1[O:4][CH:3]=[CH:7][CH:6]=1)[C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH3:11] |f:3.4.5|
|
Name
|
|
Quantity
|
217 g
|
Type
|
reactant
|
Smiles
|
COC1OC(C=C1)OC
|
Name
|
|
Quantity
|
1500 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC(=O)OCC)=O
|
Name
|
|
Quantity
|
167 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
340 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Zn+2].[Cl-]
|
Name
|
|
Quantity
|
330 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The dark solution was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
rose to 35°
|
Type
|
ADDITION
|
Details
|
poured onto ice
|
Type
|
EXTRACTION
|
Details
|
extracted three times with diethyl ether
|
Type
|
WASH
|
Details
|
washed in succession with saturated sodium bicarbonate and sodium chloride solutions
|
Type
|
CUSTOM
|
Details
|
finally dried
|
Type
|
CUSTOM
|
Details
|
After evaporating the excess malonic acid diethyl ester (70°/13 Pa)
|
Type
|
DISTILLATION
|
Details
|
the remaining oil was distilled over a Vigreux column
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(C(=O)OCC)C=1OC=CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 109.2 g | |
YIELD: PERCENTYIELD | 29% | |
YIELD: CALCULATEDPERCENTYIELD | 28.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |